molecular formula C7H16N2 B2366118 [(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine CAS No. 1354427-12-5

[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine

Cat. No.: B2366118
CAS No.: 1354427-12-5
M. Wt: 128.219
InChI Key: HTALOEFRFXMCFB-KNVOCYPGSA-N
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Description

[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine is a chemical compound with the molecular formula C7H16N2 It is a cyclopentyl derivative with an aminomethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine typically involves the following steps:

    Cyclopentane Derivatization: The starting material, cyclopentane, undergoes functionalization to introduce the aminomethyl group. This can be achieved through a series of reactions including halogenation, followed by nucleophilic substitution with an amine.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1R,3S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted cyclopentyl derivatives.

Scientific Research Applications

[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine can be compared with other similar compounds such as:

    Cyclopentylamine: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.

    (1R,3S)-3-(Hydroxymethyl)cyclopentyl]methanamine: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different biological activity.

    Cyclopentylmethanamine: Similar structure but without the chiral centers, affecting its stereochemistry and interactions.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,3R)-3-(aminomethyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALOEFRFXMCFB-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354427-12-5
Record name rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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